REACTION_CXSMILES
|
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH3:8][C:2]([N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)([CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
washed with water (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5697 mmol | |
AMOUNT: MASS | 0.4754 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |